molecular formula C33H25N7 B13442444 5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole

5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole

Cat. No.: B13442444
M. Wt: 519.6 g/mol
InChI Key: ZIKZMAFZWVVHPT-UHFFFAOYSA-N
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Description

5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole (AZBT) is a tetrazole-derived compound characterized by a biphenyl core substituted with an azidomethyl group at the 4' position and a trityl (triphenylmethyl) protective group at the 2-position of the tetrazole ring. Its molecular formula is C₃₃H₂₆N₇, with a molecular weight of 533.65 g/mol (calculated) .

Synthesis and Pharmaceutical Relevance: AZBT is primarily recognized as a mutagenic impurity in angiotensin II receptor blockers (ARBs), including losartan and irbesartan. It forms during the synthesis of these drugs when sodium azide reacts with intermediates containing chloromethyl or bromomethyl groups .

Properties

Molecular Formula

C33H25N7

Molecular Weight

519.6 g/mol

IUPAC Name

5-[2-[4-(azidomethyl)phenyl]phenyl]-2-trityltetrazole

InChI

InChI=1S/C33H25N7/c34-38-35-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-36-39-40(37-32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2

InChI Key

ZIKZMAFZWVVHPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthesis of 5-(4'-Bromomethyl-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole (Precursor)

This bromomethylated biphenyl tetrazole is a critical intermediate.

  • Hydroxymethylation and Cyclization: Starting from 4'-methyl-[1,1'-biphenyl]-2-yl derivatives, hydroxymethylation introduces a hydroxymethyl group at the 4' position. Cyclization with sodium azide or related reagents in solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) forms the tetrazole ring.

  • Trityl Protection: The tetrazole nitrogen is protected by reaction with triphenylmethyl chloride (trityl chloride) to yield the 2-trityl-2H-tetrazole derivative.

  • Bromination: The hydroxymethyl group is converted to bromomethyl via bromination using N-bromosuccinimide (NBS) or bromine in solvents such as dichloromethane. Careful control is required to avoid overbromination leading to dibromo or tribromo byproducts, which reduce yield and complicate purification.

Reaction Conditions Summary:

Step Reagents/Conditions Notes
Hydroxymethylation Formaldehyde or paraformaldehyde, base Introduces hydroxymethyl group
Cyclization Sodium azide, DMF or NMP, ZnCl2 catalyst Forms tetrazole ring
Protection Triphenylmethyl chloride, base Protects tetrazole nitrogen
Bromination NBS or Br2, CH2Cl2, controlled temp Converts hydroxymethyl to bromomethyl

Challenges include the use of toxic and explosive sodium azide, solvent recovery issues due to DMF/NMP miscibility with water, and the need to minimize overbromination.

Conversion to this compound

  • Nucleophilic Substitution: The bromomethyl group is displaced by azide ion (N3-) to form the azidomethyl derivative. This reaction is typically performed by treating the bromomethyl compound with sodium azide or trimethylsilyl azide in polar aprotic solvents such as DMF or NMP.

  • Safety Considerations: Sodium azide is highly toxic and explosive under certain conditions, so alternative azide sources like trimethylsilyl azide are sometimes preferred despite higher cost.

  • Purification: The product is isolated by standard organic workup and purification techniques such as crystallization or chromatography.

Analytical and Quality Control Aspects

Due to the mutagenic potential of azide-containing impurities, sensitive analytical methods have been developed:

  • Quantification by LC-MS/MS: Using systems like the QTRAP 4500, the azidomethyl tetrazole impurity can be detected at levels as low as 0.5 ng/mL in drug substances like irbesartan and candesartan.

  • Sample Preparation: Drug substances or products are dissolved in water/methanol mixtures, sonicated, centrifuged, and analyzed by HPLC-MS with spike recovery experiments confirming accuracy and precision.

Research Discoveries and Improvements

  • Catalyst Optimization: Excessive use of catalysts such as zinc chloride or triethylamine hydrochloride increases cost and environmental burden. Research suggests minimizing catalyst equivalents to improve cleaner production.

  • Solvent Recovery: DMF and NMP solvents pose challenges due to water miscibility and waste generation. Alternative solvents or solvent recycling strategies are areas of ongoing research.

  • Bromination Control: Overbromination leads to byproducts that lower yield and complicate purification. Optimizing bromine equivalents and reaction time is critical.

  • Azide Source Alternatives: Use of trimethylsilyl azide instead of sodium azide reduces safety risks but increases cost. Balancing these factors is important for scale-up.

Summary Table of Preparation Steps and Challenges

Step Reagents/Conditions Challenges Remarks
Hydroxymethylation Formaldehyde, base Control of substitution site High regioselectivity needed
Tetrazole Ring Formation Sodium azide, DMF/NMP, ZnCl2 catalyst Toxicity and explosive risk Catalyst amount optimization
Trityl Protection Triphenylmethyl chloride, base None significant Protects tetrazole nitrogen
Bromination NBS or Br2, CH2Cl2 Overbromination byproducts Requires careful monitoring
Azidation (Substitution) Sodium azide or trimethylsilyl azide Safety concerns with azide salts Trimethylsilyl azide safer but costly
Purification Crystallization, chromatography Separation of byproducts Critical for product purity

Chemical Reactions Analysis

Types of Reactions

5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically require controlled temperatures and may involve catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group can yield amines, while oxidation can produce nitro compounds .

Mechanism of Action

The mutagenic effects of 5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole are believed to result from its ability to interact with DNA, causing mutations. The azido group can form reactive intermediates that can damage DNA, leading to mutations and potentially increasing the risk of cancer .

Comparison with Similar Compounds

Structural Features :

  • Azidomethyl group (-CH₂N₃) : Imparts mutagenicity due to the reactive azide moiety.
  • Trityl group (C₆H₅)₃C- : Stabilizes the tetrazole ring during synthesis but increases molecular complexity and weight.

Comparison with Similar Compounds

Below is a detailed comparison of AZBT with structurally or functionally related tetrazole derivatives:

Structural and Functional Analogues

Table 1: Comparative Analysis of Tetrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Role Mutagenicity Synthesis Highlights References
5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole (AZBT) C₃₃H₂₆N₇ 533.65 4'-azidomethyl, 2-trityl Mutagenic impurity in ARBs Positive (Ames test) Trityl protection during synthesis
5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole C₁₄H₁₁BrN₄ 339.17 4'-bromomethyl Intermediate in drug synthesis Not reported Bromomethyl as leaving group
5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole C₁₄H₁₂N₄ 236.27 4'-methyl Key intermediate for ARBs (e.g., losartan) No Acylation and cyclization steps
Losartan Azido Impurity (AZTT) C₂₇H₂₅ClN₁₀ 541.11 4'-imidazolyl-azidomethyl Impurity in losartan Positive (Ames test) Azide substitution in imidazole

Biological Activity

The compound 5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole is a tetrazole derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C33H25N7
  • Molecular Weight : 519.598 g/mol
  • CAS Number : 143618-44-4

Tetrazoles are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The azido group in this compound may contribute to its reactivity and potential for click chemistry applications, which can be utilized in drug development.

Biological Activity

Research has indicated that compounds containing tetrazole rings exhibit various pharmacological effects. Here are some notable findings regarding the biological activity of this compound:

Antimicrobial Activity

Studies have demonstrated that tetrazoles can possess antimicrobial properties. For instance, a study on related tetrazole compounds showed significant activity against various bacterial strains, suggesting that derivatives like this compound may also exhibit similar properties .

Anti-inflammatory Effects

Research indicates that tetrazole derivatives can modulate inflammatory pathways. A study involving a related compound found that it significantly reduced the production of pro-inflammatory cytokines in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A series of experiments were conducted to evaluate the antimicrobial efficacy of various tetrazole derivatives. The results indicated that compounds with azido substituents showed enhanced activity against Gram-positive bacteria compared to their non-azido counterparts.
  • Case Study on Anti-inflammatory Properties :
    • In vitro assays demonstrated that a related tetrazole compound significantly inhibited the expression of TNF-alpha in macrophages, indicating its potential as an anti-inflammatory agent.

Data Table: Biological Activity Overview

PropertyObserved EffectReference
Antimicrobial ActivitySignificant against Gram-positive bacteria
Anti-inflammatory EffectReduced TNF-alpha production
CytotoxicityModerate cytotoxic effects observed

Q & A

Basic Questions

Q. What are the standard synthetic routes for 5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole, and how are purity and yield optimized?

  • Synthesis Methods :

  • Cycloaddition Reactions : The azidomethyl group can be introduced via Huisgen 1,3-dipolar cycloaddition using NaN₃ and nitriles under acidic conditions (e.g., NH₄Cl in DMF at 100°C) .
  • Trityl Protection : The 2-trityl group is typically introduced early to protect the tetrazole ring during subsequent reactions. Tritylation is achieved using trityl chloride in the presence of a base like triethylamine .
    • Optimization :
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate intermediates. Final compounds are recrystallized from ethanol/water mixtures .
  • Yield Improvement : Catalytic amounts of Cu(I) (e.g., CuSO₄·5H₂O with sodium ascorbate) enhance azide-alkyne cycloaddition efficiency .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm biphenyl integration and azidomethyl/trityl substituents. Aromatic protons appear at δ 6.8–7.6 ppm, while the trityl group shows distinct singlets at δ 7.2–7.4 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 524.2) and fragmentation patterns .
  • FT-IR : The azide stretch (ν ~2100 cm⁻¹) and tetrazole ring vibrations (ν 1450–1600 cm⁻¹) are diagnostic .

Q. What are the primary research applications of this compound in academic settings?

  • Click Chemistry : The azidomethyl group enables Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) for bioconjugation, e.g., functionalizing biosensor surfaces or antifouling coatings .
  • Enzyme Probes : Used to label active sites of enzymes like monoacylglycerol lipase (MGL) via activity-based protein profiling (ABPP) .
  • Analytical Standards : Serves as a calibration reference in HPLC and LC-MS due to its UV-active biphenyl moiety .

Advanced Questions

Q. How can researchers design experiments to leverage this compound’s azidomethyl group for surface functionalization in biosensors?

  • Experimental Design :

  • Substrate Preparation : Immobilize alkyne-terminated self-assembled monolayers (SAMs) on gold or silicon surfaces.
  • Click Reaction : Incubate with the compound (0.1–1 mM) and Cu(I) catalyst (1–5 mol%) in DMSO/H₂O (1:1) at 25°C for 12–24 hours .
  • Validation : Use XPS to confirm N 1s peaks (~400 eV for triazole) and AFM to assess surface topography changes .
    • Challenges :
  • Steric Hindrance : The trityl group may reduce reaction efficiency; optimize catalyst concentration or use strain-promoted azide-alkyne cycloaddition (SPAAC) as an alternative .

Q. What factors explain discrepancies in reported bioactivity data for tetrazole derivatives, and how can they be addressed?

  • Key Factors :

  • Trityl Group Effects : The bulky trityl group may sterically hinder interactions with biological targets, leading to variable IC₅₀ values across studies. Compare data with deprotected analogs (e.g., 2H-tetrazole derivatives) .
  • Azide Stability : Azidomethyl groups can decompose under prolonged light exposure. Store compounds in amber vials at –20°C and confirm integrity via FT-IR before assays .
    • Mitigation :
  • Standardized Assays : Use consistent buffer conditions (e.g., pH 7.4 PBS) and include positive controls (e.g., known MGL inhibitors) to normalize activity measurements .

Q. What methodologies are employed to study the binding kinetics of this compound with biological targets like MGL?

  • Kinetic Assays :

  • Surface Plasmon Resonance (SPR) : Immobilize MGL on a sensor chip and monitor real-time binding (ka/kd rates) at varying compound concentrations (1–100 µM) .
  • Fluorescence Quenching : Measure changes in intrinsic tryptophan fluorescence upon compound binding (λex = 280 nm, λem = 340 nm). Calculate dissociation constants (Kd) using Stern-Volmer plots .
    • Data Interpretation :
  • Competitive Binding : Co-incubate with irreversible inhibitors (e.g., N-arachidonylmaleimide) to confirm active-site specificity .

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